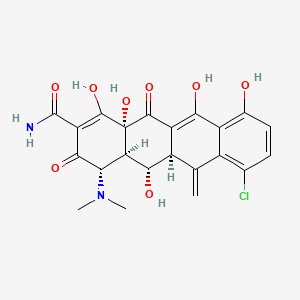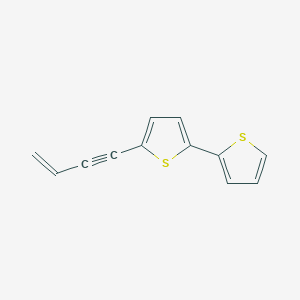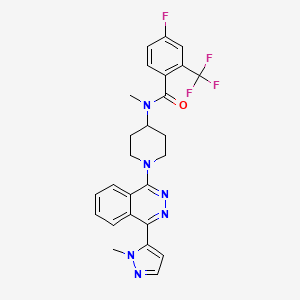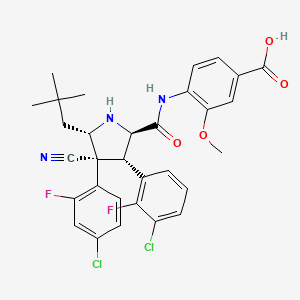
Meclocycline
Overview
Description
Meclocycline is a tetracycline antibiotic known for its broad-spectrum bacteriostatic properties. It is primarily used in the treatment of skin infections, bacterial vaginitis, vulvovaginitis, and cervicitis . This compound is a derivative of tetracycline and is characterized by its unique chemical structure, which includes a chlorine atom and a methylene group .
Mechanism of Action
Target of Action
Meclocycline, a tetracycline antibiotic, primarily targets bacterial species present in the damaged oral mucosa . It is a broad-spectrum bacteriostatic agent , meaning it inhibits the growth of a wide variety of bacteria.
Mode of Action
This compound works by reversibly associating with the 30s subunit of the bacterial ribosome . A likely binding site for tetracyclines has been identified on protein S7 of this subunit . This association blocks the association of aminoacyl-tRNA with the ribosome, inhibiting protein synthesis . Ultimately, this inhibits bacterial growth due to a lack of proteins necessary for reproduction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. By blocking the association of aminoacyl-tRNA with the ribosome, this compound prevents the formation of new proteins, which are essential for bacterial growth and reproduction .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth. By preventing protein synthesis, this compound starves the bacteria of the proteins necessary for their reproduction . This allows the immune system to more easily eliminate the infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, soil-related factors, animal husbandry, waste management, potable and wastewater, and food safety can all contribute to antimicrobial resistance . Understanding these elements is necessary to identify any modifiable interactions to reduce or interrupt the spread of resistance from the environment into clinical settings .
Biochemical Analysis
Biochemical Properties
Meclocycline functions as a bacteriostatic agent by inhibiting protein synthesis in bacteria. It interacts with the 30S subunit of the bacterial ribosome, specifically binding to protein S7 . This interaction blocks the association of aminoacyl-tRNA with the ribosome, thereby inhibiting protein synthesis and bacterial growth . This compound also exhibits interactions with other biomolecules, including various enzymes and proteins involved in bacterial metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to a halt in bacterial growth and replication . In mammalian cells, tetracyclines like this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, they can shift metabolism towards a more glycolytic phenotype, evidenced by increased lactate secretion and reduced oxygen consumption . Additionally, this compound may slow cell proliferation in certain human cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects by reversibly binding to the 30S subunit of the bacterial ribosome . This binding site is located on protein S7, and the interaction blocks the association of aminoacyl-tRNA with the ribosome . This inhibition of protein synthesis ultimately prevents bacterial growth due to the lack of necessary proteins for reproduction . This compound’s mechanism of action is similar to other tetracyclines, involving the inhibition of ribosomal function and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is known to be stable under certain conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects are also noted, where a minimum effective dose is required to achieve antibacterial activity .
Metabolic Pathways
This compound is not extensively metabolized in the body . Most tetracyclines, including this compound, are excreted unchanged in the urine and feces . The metabolic pathways involved are minimal, and the compound is primarily eliminated through renal and fecal excretion . This limited metabolism reduces the potential for drug-drug interactions and simplifies its pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion . Due to its poor solubility in water, it tends to accumulate in lipid-rich areas of the body . This compound’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cell membranes . This distribution pattern affects its localization and accumulation in target tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its antibacterial effects by targeting the ribosomes . It does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . Its activity is confined to the cytoplasmic ribosomes, where it inhibits protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Meclocycline is synthesized through a series of chemical reactions starting from tetracycline. The reaction conditions typically involve the use of chlorinating agents and methylene donors under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product . The process involves the extraction of this compound from a methanolic solution, followed by purification using reverse-phase HPLC with a mobile phase consisting of EDTA buffer and tetrahydrofuran .
Chemical Reactions Analysis
Types of Reactions
Meclocycline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under controlled temperature conditions.
Substitution: Halogenating agents and nucleophiles are used to introduce or replace functional groups in the this compound molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different pharmacological activities .
Scientific Research Applications
Meclocycline has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the chemical behavior of tetracyclines and their derivatives.
Medicine: Used in clinical trials for the treatment of oral mucositis and other bacterial infections.
Industry: Employed in the development of topical antibiotic formulations for treating skin infections.
Comparison with Similar Compounds
Similar Compounds
- Tetracycline
- Chlortetracycline
- Oxytetracycline
- Demeclocycline
- Minocycline
- Tigecycline
Uniqueness
This compound is unique among tetracyclines due to its specific chemical modifications, including the chlorine atom and methylene group, which enhance its antibacterial activity and reduce its solubility in water . This makes it particularly suitable for topical applications, as it is less likely to be absorbed systemically and cause adverse effects .
Biological Activity
Meclocycline, a member of the tetracycline class of antibiotics, is primarily known for its broad-spectrum antimicrobial properties. However, recent research has uncovered diverse biological activities beyond its traditional use as an antibiotic. This article will explore the biological activity of this compound, focusing on its effects in various medical contexts, including cancer treatment and immune modulation.
Overview of this compound
This compound was developed in the 1960s as a topical antibiotic and has been utilized in treating various bacterial infections. Its mechanism of action involves inhibiting protein synthesis in bacteria by binding to the 30S ribosomal subunit. Although primarily used topically due to significant toxicity when administered systemically, this compound's derivatives, such as dethis compound, have been explored for broader therapeutic applications.
Anticancer Activity
Recent studies have highlighted the potential of this compound and its derivatives in oncology. Notably, dethis compound has shown promise in reducing the growth of brain tumor-initiating cells (BTICs). The following table summarizes key findings from a study examining the effects of dethis compound on BTICs:
| Parameter | Dethis compound Treatment | Control |
|---|---|---|
| TNF-α Production (pg/mL) | Increased | Baseline |
| Chemotaxis of Monocytes (cells/μL) | Enhanced | Baseline |
| BTIC Growth Reduction (%) | Significant | None |
In this study, dethis compound was found to activate monocytes and enhance their ability to produce tumor necrosis factor-alpha (TNF-α), which plays a critical role in anti-tumor immunity. The conditioned medium from treated monocytes demonstrated an ability to attenuate BTIC growth, indicating a dual mechanism of action: direct inhibition of tumor cell proliferation and indirect stimulation of immune cells .
Immune Modulation
This compound has also been investigated for its immunomodulatory effects. In a randomized clinical trial involving patients with mild-to-moderate COVID-19, dethis compound treatment led to an increase in CD4+ T cell counts and a reduction in IL-6 levels, suggesting enhanced immune response . The following table presents the trial outcomes:
| Treatment Group | CD4+ T Cell Change (cells/μL) | IL-6 Correlation (R) |
|---|---|---|
| Dethis compound 150 mg | 95.0 | -0.807 |
| Control | 47.8 | N/A |
These findings indicate that this compound may play a role in modulating immune responses during viral infections, potentially aiding recovery processes.
Clinical Applications and Case Studies
This compound's clinical applications extend beyond its antimicrobial properties. A notable case involved patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), where dethis compound was effective in managing symptoms but raised concerns about nephrotoxicity . The following case summaries illustrate diverse outcomes:
| Patient | Condition | Dethis compound Dosage | Outcome |
|---|---|---|---|
| 94-year-old male | SIADH | 300 mg TID | Controlled symptoms but developed renal failure |
| 76-year-old male | SIADH | Single dose | Severe gastric intolerance; treatment stopped |
| 64-year-old male | SIADH following injury | 600 mg QID | Rapid correction of biochemical abnormalities |
These cases highlight both the efficacy and potential risks associated with this compound treatment, emphasizing the need for careful monitoring during therapy.
Properties
IUPAC Name |
(4S,4aR,5S,5aR,12aR)-7-chloro-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methylidene-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O8/c1-6-9-7(23)4-5-8(26)11(9)16(27)12-10(6)17(28)14-15(25(2)3)18(29)13(21(24)32)20(31)22(14,33)19(12)30/h4-5,10,14-15,17,26-28,31,33H,1H2,2-3H3,(H2,24,32)/t10-,14-,15+,17+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIADBXQDMCFEN-IWVLMIASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2C(C3C(=C)C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2[C@H]([C@@H]3C(=C)C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048567 | |
| Record name | Meclocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Meclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
As a tetracycline, meclocycline likely works by reversably associating with the 30s subint of the bacterial ribosome. A likely binding site for tetracyclines has been identified on protein S7 of this subunit. This association blocks the association of aminoacyl-tRNA with the ribosome, inhibiting protein synthesis. Ultimately this inhibits bacterial growth due to a lack of proteins necessary for reproduction. | |
| Record name | Meclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2013-58-3 | |
| Record name | Meclocycline [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002013583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meclocycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Meclocycline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meclocycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECLOCYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23Q8M2HE6S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of meclocycline?
A1: Similar to other tetracyclines, this compound primarily exerts its antibacterial effect by binding to the bacterial ribosome and inhibiting protein synthesis [].
Q2: Does this compound have any effects beyond its antibacterial properties?
A2: Yes, this compound has demonstrated activity against brain tumor-initiating cells (BTICs). Research suggests this activity occurs through direct effects on BTICs and indirectly by stimulating monocytes to produce tumor necrosis factor-α and enhance their chemotactic capacity, ultimately limiting BTIC growth [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C22H21ClN2O8 and a molecular weight of 476.88 g/mol [].
Q4: What spectroscopic techniques have been employed to characterize this compound?
A4: Several spectroscopic methods have been used to characterize this compound, including ultraviolet (UV) spectroscopy, mass spectrometry (MS), circular dichroism (CD) spectroscopy, and 13C-nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques provide valuable information about the compound's structure, purity, and behavior in various environments.
Q5: How stable is this compound in cream formulations?
A5: this compound can undergo reversible epimerization to form 4-epi-meclocycline in thermally stressed cream formulations []. This conversion can be monitored using high-performance liquid chromatography (HPLC) and high-performance thin layer chromatography (HPTLC) methods.
Q6: Can propyl gallate influence the antibacterial activity of this compound?
A6: Yes, research has shown that while propyl gallate has limited intrinsic antibacterial activity, it significantly enhances the activity of this compound against specific bacterial strains, particularly resistant strains of Pseudomonas, Proteus, Serratia, Escherichia coli, and Klebsiella [].
A6: While this compound is primarily known for its antibiotic properties, there's limited research on its potential catalytic properties.
A6: Currently, there's limited publicly available research exploring the computational chemistry and modeling aspects of this compound.
Q7: How do structural differences among tetracyclines influence their phototoxicity?
A9: Studies on human keratinocytes revealed that specific structural modifications within the tetracycline family contribute to variations in their phototoxic potential []. For instance, doxycycline, dethis compound, chlortetracycline, and tetracycline exhibited phototoxicity upon UV irradiation, whereas oxytetracycline, this compound, and minocycline did not []. This highlights the importance of SAR studies in understanding and potentially mitigating the phototoxic effects of tetracyclines.
Q8: Are there specific formulation strategies to enhance the stability or delivery of this compound?
A10: While specific formulation strategies for this compound have not been extensively detailed in the provided research, it's important to consider the potential for epimerization in cream formulations []. Further research is needed to explore formulation approaches that optimize this compound's stability, solubility, and bioavailability.
Q9: Has this compound demonstrated efficacy in treating acne vulgaris?
A12: Yes, clinical studies have shown that topical this compound sulfosalicylate is an effective treatment for acne vulgaris, with an overall improvement rate of 82% in patients treated with a 1% cream twice daily []. The median reduction in inflammatory lesions after 11 weeks of treatment was 57.1% [].
Q10: How does the efficacy of topical this compound compare to other treatments for acne vulgaris?
A13: In a double-blind study comparing topical this compound sulfosalicylate to oral tetracycline (500 mg daily) for the treatment of acne vulgaris, both treatments showed a marked and statistically similar reduction in the number of closed comedones, pustules, papules, and cysts [].
Q11: Has this compound shown promise in treating conditions beyond bacterial infections?
A14: Research suggests that this compound exhibits protective effects against delayed hypoxic injury. In a study using a Caenorhabditis elegans model, this compound significantly improved recovery after a hypoxic insult []. Additionally, it reduced infarction size in an ex vivo mouse heart ischemia/reperfusion model, highlighting its potential as a therapeutic agent for hypoxic injuries [].
Q12: Are there concerns about bacterial resistance developing to this compound?
A12: Similar to other tetracyclines, the development of bacterial resistance to this compound is a concern. Continuous monitoring of resistance patterns and the exploration of novel therapeutic strategies are essential to combat antibiotic resistance.
Q13: What analytical techniques are commonly employed to quantify this compound in various matrices?
A13: Researchers utilize a range of analytical methods to quantify this compound, including:
- High-Performance Liquid Chromatography (HPLC): This technique is valuable for separating, identifying, and quantifying this compound in complex mixtures like cream formulations [, ].
- High-Performance Thin Layer Chromatography (HPTLC): This method offers a rapid and efficient way to separate and identify this compound and its potential degradation products [].
- Liquid Chromatography-Mass Spectrometry (LC/MS): This highly sensitive technique allows for the detection and quantification of this compound even at trace levels in complex matrices like surface water [].
Q14: Has this compound been detected in environmental samples?
A18: Yes, this compound has been detected in hospital effluents, indicating its presence in wastewater []. This highlights the importance of understanding the environmental fate and potential ecological impacts of this compound and other pharmaceuticals.
A14: While dissolution and solubility are critical parameters for drug efficacy, the provided research primarily focuses on other aspects of this compound.
Q15: Are there alternative treatments for acne vulgaris other than this compound?
A19: Yes, numerous alternatives to topical this compound exist for treating acne vulgaris, including benzoyl peroxide, retinoids (like tretinoin), and other topical or oral antibiotics []. The choice of treatment depends on the severity and type of acne, individual patient factors, and potential side effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















